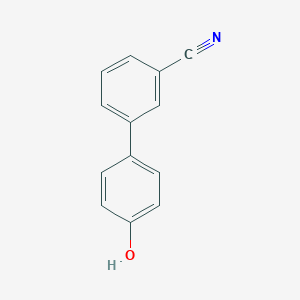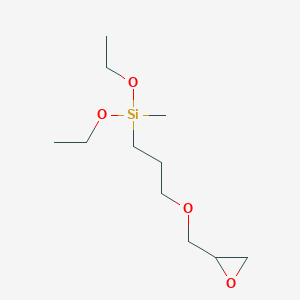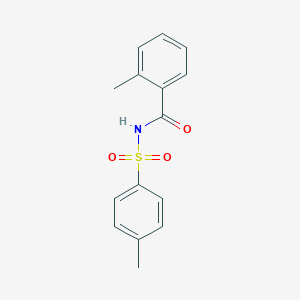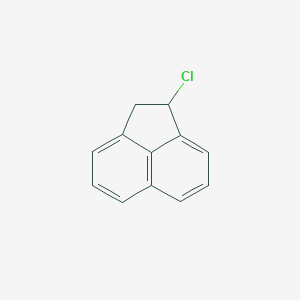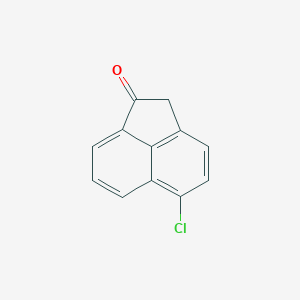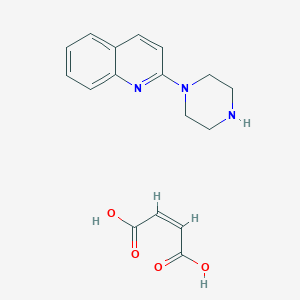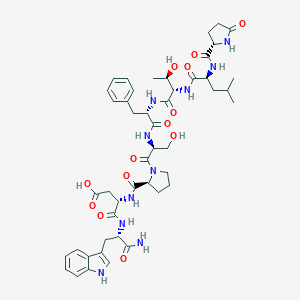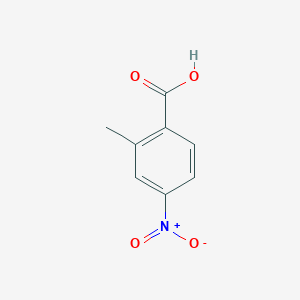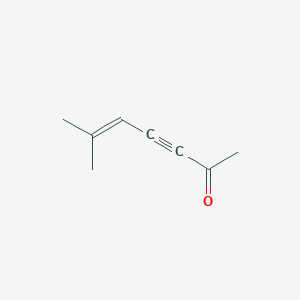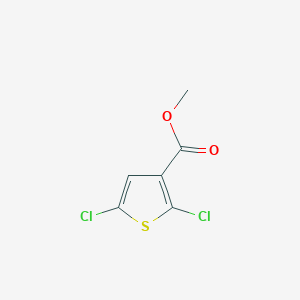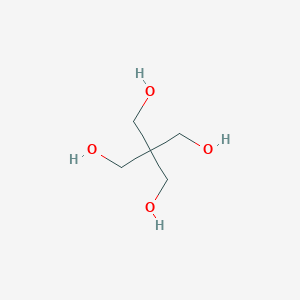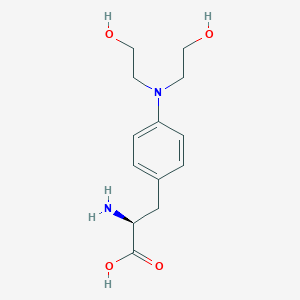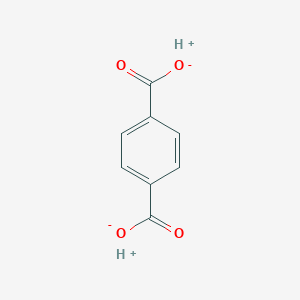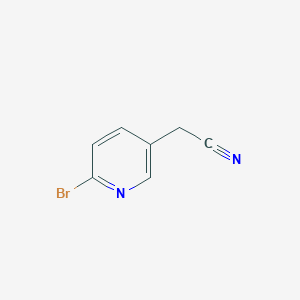
2-(6-Bromopyridin-3-YL)acetonitrile
Übersicht
Beschreibung
2-(6-Bromopyridin-3-yl)acetonitrile is a chemical compound that is part of the broader class of pyridine derivatives. These compounds are known for their utility in various chemical reactions and as intermediates in the synthesis of more complex molecules. The bromine atom on the pyridine ring makes it a versatile reagent for further functionalization.
Synthesis Analysis
The synthesis of pyridine derivatives, such as 2-(6-Bromopyridin-3-yl)acetonitrile, often involves multicomponent chemistry, as demonstrated in the preparation of opioid carfentanil using 2-bromo-6-isocyanopyridine as a key intermediate . Another approach for synthesizing related compounds involves a ring transformation reaction of 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitrile with N-arylbenzamidine or N-arylpicolinamidine in the presence of a KOH/DMF catalyst . These methods highlight the versatility and regioselectivity achievable in the synthesis of pyridine derivatives.
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex, as seen in the reaction of 2,6-bis[1-phenyl-1-(pyridin-2-yl)ethyl]pyridine with copper(I) halides in acetonitrile, leading to the formation of salts with a four-coordinate copper(I) center . The structural characterization of these compounds is crucial for understanding their reactivity and potential applications in catalysis or material science.
Chemical Reactions Analysis
Pyridine derivatives are known to undergo various chemical reactions. For instance, the electrosynthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile from benzylthiocyanate and other precursors in acetonitrile demonstrates the potential for paired electrosynthesis in generating pyridine compounds . Additionally, the cyclization of 3-bromopyridine-4-carbaldehyde with carboxylic acids under carbon monoxide pressure in the presence of a palladium catalyst showcases the ability to form fused heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(6-Bromopyridin-3-yl)acetonitrile and related compounds are influenced by their molecular structure. The presence of electron-withdrawing groups such as nitriles can affect the compound's polarity, solubility, and reactivity. The bromine atom provides a site for further reactions, such as nucleophilic substitution or coupling reactions, which can be leveraged in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Catalysis and Cyclization
- 2-(6-Bromopyridin-3-YL)acetonitrile is utilized in palladium-catalyzed cyclization processes. It reacts with carboxylic acids under specific conditions, yielding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. This reaction is significant in organic synthesis and pharmaceutical research (Cho & Kim, 2008).
Photochemical Reactions
- The compound is involved in photochemical reactions. For instance, acetonitrile complexes undergo ligand substitution when irradiated, a process essential in studying photochemistry and developing photo-responsive materials (Hecker, Fanwick & McMillin, 1991).
Luminescence and Coordination Chemistry
- In coordination chemistry, 2-(6-Bromopyridin-3-YL)acetonitrile forms complexes with metal ions, leading to luminescent properties. These complexes are useful in materials science and photophysical studies (Piguet et al., 1996).
Magnetic Properties in Coordination Compounds
- The compound is used in the synthesis of coordination compounds, like those involving Mn(NCS)2, which are characterized for their magnetic properties. Such studies are crucial in the field of molecular magnetism (Krebs et al., 2022).
Photodissociation Studies
- It plays a role in the selective photodissociation of ligands in metal complexes, a process relevant to the development of photoactivated drugs and bioactive molecules (Tu et al., 2015).
Synthesis and Crystal Structure
- The compound is key in forming various polymorphic and isomeric nickel(II)thiocyanate coordination compounds. Understanding their synthesis and crystal structure is vital for developing new materials with specific properties (Krebs, Ceglarska & Näther, 2021).
Antibacterial Activity
- It has been used as a substrate in synthesizing new cyanopyridine derivatives with significant antibacterial activity, highlighting its potential in medicinal chemistry (Bogdanowicz et al., 2013).
Electrochemical Studies
- In electrochemical research, 2-(6-Bromopyridin-3-YL)acetonitrile is crucial for understanding the electrochemical behavior and chemiluminescence of certain metal complexes, contributing to advancements in electrochemistry and sensor technology (Gonzales-Velasco et al., 1983).
Safety And Hazards
The compound is associated with the GHS05 and GHS06 pictograms, indicating that it may cause harm to the eyes and may be toxic if inhaled or ingested . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Eigenschaften
IUPAC Name |
2-(6-bromopyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-2-1-6(3-4-9)5-10-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBARTMXUVSCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590133 | |
| Record name | (6-Bromopyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromopyridin-3-YL)acetonitrile | |
CAS RN |
144873-99-4 | |
| Record name | 6-Bromo-3-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144873-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromopyridin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(6-bromopyridin-3-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


